7-Fluoropyrido[2,3-b]pyrazin-2(1H)-one
Description
7-Fluoropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound featuring a fused pyridine-pyrazinone core with a fluorine substituent at the 7-position. This scaffold is part of the broader pyrazin-2(1H)-one family, known for diverse pharmacological activities, including antibacterial, antifungal, and anticancer effects . The fluorine atom enhances metabolic stability and bioavailability, common strategies in drug design to optimize pharmacokinetics.
Properties
Molecular Formula |
C7H4FN3O |
|---|---|
Molecular Weight |
165.12 g/mol |
IUPAC Name |
7-fluoro-1H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C7H4FN3O/c8-4-1-5-7(9-2-4)10-3-6(12)11-5/h1-3H,(H,11,12) |
InChI Key |
BBFPDMPYQUGGNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=O)C=N2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Pyrido-Pyrazinone Family
Bromo-Substituted Derivatives
- 7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS 709652-84-6):
- Molecular Weight : 228.05 g/mol (vs. 178.16 g/mol for the fluorinated compound).
- Activity : Used to synthesize heterocyclic antibacterial agents .
- Key Differences : Bromine’s larger atomic radius and higher lipophilicity may reduce solubility compared to fluorine. Fluorine’s electronegativity likely enhances target binding specificity.
Methyl-Substituted Derivatives
- 3,4-Dihydro-3,6-dimethyl-pyrido[2,3-b]pyrazin-2(1H)-one (AG001QHT, CAS 159104-35-5):
Clinical-Stage mTOR Inhibitors
- Onatasertib (7-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-(trans-4-methoxycyclohexyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one): Target: Dual mTORC1/mTORC2 inhibitor in clinical trials for glioblastoma (NCT02977780) . Key Difference: The fluorinated compound lacks the bulky hydroxypropan-2-yl and methoxycyclohexyl groups, suggesting divergent target selectivity.
Functional Analogues with Heterocyclic Cores
Pyrrolo[2,3-b]pyridine/Pyrimidine Derivatives
- 5-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one: Activity: Potent PB2 inhibitor against influenza (IC₅₀ = 0.8 nM) . Comparison: Fluorine at the 5-position on the pyrrolo ring enhances PB2 binding, whereas the 7-fluoro substitution in the pyrido-pyrazinone may influence spatial interactions with distinct targets.
BTK Inhibitors (Pyrrolo[2,3-d]pyrimidines) :
- Dataset of 52 Compounds : Linear regression studies highlight the importance of substituent electronegativity and ring saturation in potency .
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